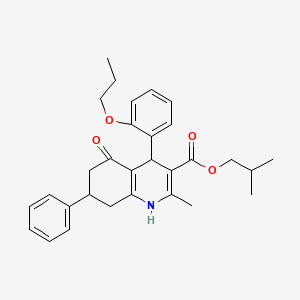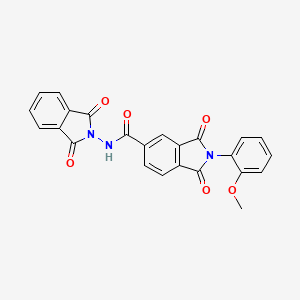![molecular formula C22H17NO3 B5213793 2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as BINI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BINI is a heterocyclic compound that belongs to the class of isoindolones and has a molecular formula of C24H19NO3.
Mécanisme D'action
The mechanism of action of BINI involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. BINI inhibits the activation of these pathways by blocking the phosphorylation of various signaling molecules such as IKKβ, ERK1/2, and Akt. The inhibition of these pathways leads to the downregulation of various pro-inflammatory cytokines and chemokines, which in turn leads to the anti-inflammatory and anti-tumor effects of BINI.
Biochemical and Physiological Effects:
BINI has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and neuroprotective effects. BINI inhibits the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1, which leads to the reduction of inflammation. BINI also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BINI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BINI in lab experiments include its high purity, stability, and low toxicity. BINI can be easily synthesized in the lab using a simple and efficient method. However, the limitations of using BINI in lab experiments include its low solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods such as nanoparticles and liposomes.
Orientations Futures
The potential therapeutic applications of BINI are vast, and future research should focus on exploring its full potential. Some of the future directions for BINI research include:
1. Developing new delivery methods to improve its bioavailability and efficacy.
2. Studying the effects of BINI on other signaling pathways and cellular processes.
3. Investigating the potential of BINI as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
4. Studying the pharmacokinetics and pharmacodynamics of BINI in vivo to determine its safety and efficacy.
5. Developing new derivatives of BINI with improved solubility and bioavailability.
Conclusion:
BINI is a promising chemical compound that has potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. The synthesis of BINI is simple and efficient, and it has been extensively studied for its biochemical and physiological effects. Future research should focus on exploring its full potential and developing new derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of BINI involves the reaction of 2-bromoethyl biphenyl ether with phthalic anhydride in the presence of a base such as potassium carbonate. The reaction yields BINI as a white solid with a purity of over 99%. The yield of BINI can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
BINI has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, BINI has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BINI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, BINI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
2-[2-(2-phenylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-18-11-4-5-12-19(18)22(25)23(21)14-15-26-20-13-7-6-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKJDIGAWITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
acetate](/img/structure/B5213725.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)
![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)